Neosenkirkine

Overview

Description

Neosenkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. It is primarily isolated from the roots and aerial parts of plants belonging to the genus Senecio. Pyrrolizidine alkaloids are known for their hepatotoxicity and potential medicinal properties, making them a subject of extensive research.

Mechanism of Action

- Neosenkirkine is a natural compound found in certain plants, including Zanthoxylum simplicissimum . However, specific primary targets for this compound have not been extensively studied.

- Its primary role is not well-defined, but it exhibits some biological activities, including anti-inflammatory and antioxidant effects .

- Unlike physostigmine, this compound does not cross the blood-brain barrier .

- By inhibiting AChE, this compound increases the availability of acetylcholine in the synapse. This surplus acetylcholine can better bind to the receptors, especially relevant in conditions like myasthenia gravis, where receptor density is reduced .

- It may have potential in preventing cancer and cardiovascular diseases, although more research is needed to confirm its effectiveness and safety .

- Environmental factors, such as light exposure, can influence this compound stability. It tends to be unstable under light conditions .

Target of Action

Mode of Action

Result of Action

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neosenkirkine involves several steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.

Chemical Reactions Analysis

Types of Reactions: Neosenkirkine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with varied activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Neosenkirkine has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.

Biology: this compound is used to investigate the biological activities of pyrrolizidine alkaloids, including their toxicological and pharmacological properties.

Medicine: Research into this compound’s potential medicinal applications, such as antitumor and antimicrobial activities, is ongoing.

Industry: Although not widely used industrially, this compound’s unique structure makes it a valuable compound for chemical research and development.

Comparison with Similar Compounds

- Renardine

- O-Crotaverrine

- Hydroxysenkirkine

Comparison: Neosenkirkine shares structural similarities with other pyrrolizidine alkaloids but exhibits unique biological activities due to its specific functional groups and stereochemistry. For instance, while renardine and o-crotaverrine also possess the pyrrolizidine core, their different substituents result in distinct biological properties.

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research.

Biological Activity

Neosenkirkine, a pyrrolizidine alkaloid (PA) found in several plant species, particularly within the genus Senecio, has garnered attention for its potential biological activities. This article delves into the various biological effects of this compound, supported by research findings and case studies.

Chemical Structure and Properties

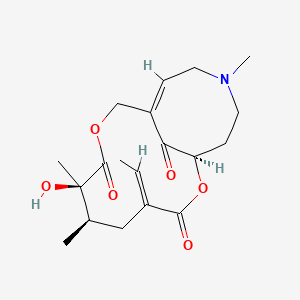

This compound is structurally classified as a pyrrolizidine alkaloid, which are known for their complex bicyclic structures. The molecular formula of this compound is , and it exhibits a range of pharmacological properties attributed to its interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on extracts from Senecio species demonstrated that various alkaloids, including this compound, showed activity against bacteria such as Staphylococcus aureus and Escherichia coli . The efficacy of these compounds suggests potential applications in developing natural antimicrobial agents.

2. Hepatotoxicity

Despite its promising biological activities, this compound has been associated with hepatotoxic effects. A study focusing on the toxicity of pyrrolizidine alkaloids highlighted that several compounds, including this compound, could lead to liver damage when consumed in significant quantities . This raises concerns regarding the safety of herbal remedies containing this alkaloid.

3. Neuroprotective Effects

In vitro studies have shown that this compound may possess neuroprotective properties. Research involving PC12 cells (a model for neuronal function) indicated that certain extracts containing this compound could mitigate oxidative stress-induced damage . This suggests a potential role for this compound in neurodegenerative disease prevention.

Case Studies

Case Study 1: Traditional Use in Herbal Medicine

In traditional medicine, particularly within Chinese herbal practices, formulations containing this compound have been used to treat respiratory conditions such as rhinitis and sinusitis. The Qianbai Biyan tablet, which includes Senecio scandens, was analyzed for its PA content, revealing the presence of this compound among other toxic alkaloids . This underscores the importance of understanding both therapeutic benefits and risks associated with traditional remedies.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted on various Senecio species highlighted the varying levels of PAs, including this compound. The study indicated that while some species had low toxicity levels, others posed significant health risks due to high concentrations of hepatotoxic alkaloids . This variability emphasizes the need for careful regulation and quality control in herbal medicine production.

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDHKHMHQGCNPE-HKZJLVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317519 | |

| Record name | Neosenkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-14 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57194-70-4, 2318-18-5 | |

| Record name | Neosenkirkine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57194-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neosenkirkine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057194704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neosenkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2318-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198 °C | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.